molecular formula C10H6F2O3 B13641107 Methyl 5,7-difluorobenzofuran-2-carboxylate

Methyl 5,7-difluorobenzofuran-2-carboxylate

Cat. No.: B13641107
M. Wt: 212.15 g/mol
InChI Key: RAJZYKBZRQFGAU-UHFFFAOYSA-N
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Description

Methyl 5,7-difluoro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions and a carboxylate ester group at the 2 position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,7-difluoro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives, including methyl 5,7-difluoro-1-benzofuran-2-carboxylate, often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance reaction rates and yields, making it a valuable technique for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-difluoro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms at the 5 and 7 positions can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of methyl 5,7-difluoro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased potency and selectivity. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorine atoms and the carboxylate ester group in methyl 5,7-difluoro-1-benzofuran-2-carboxylate distinguishes it from other benzofuran derivatives. This specific substitution pattern can lead to unique biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

methyl 5,7-difluoro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H6F2O3/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3

InChI Key

RAJZYKBZRQFGAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2O1)F)F

Origin of Product

United States

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